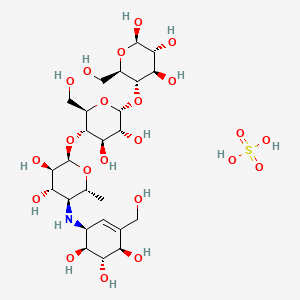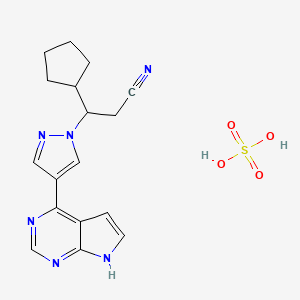
Ribocil-C (Racemate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ribocil-C (Racemate) is a synthetic compound that acts as a highly selective inhibitor of bacterial riboflavin riboswitches. These riboswitches are non-coding RNA elements that regulate gene expression in response to the binding of specific metabolites. Ribocil-C mimics the natural ligand flavin mononucleotide, thereby inhibiting the riboswitch and disrupting bacterial riboflavin biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ribocil-C is synthesized through a series of chemical reactions involving the formation of its core structure followed by functional group modifications. The synthetic route typically involves:
- Formation of the core heterocyclic structure.
- Introduction of functional groups through substitution reactions.
- Purification and isolation of the racemic mixture.
Industrial Production Methods: Industrial production of Ribocil-C involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Batch or continuous flow synthesis.
- Use of catalysts to enhance reaction rates.
- Purification through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Ribocil-C undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Introduction of different substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various analogs of Ribocil-C with modified functional groups, enhancing its inhibitory activity against riboflavin riboswitches .
Aplicaciones Científicas De Investigación
Ribocil-C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study riboswitch-mediated gene regulation.
Biology: Investigates the role of riboflavin riboswitches in bacterial metabolism.
Medicine: Potential development of new antibacterial agents targeting riboswitches.
Industry: Utilized in the development of biosensors and synthetic biology applications
Mecanismo De Acción
Ribocil-C exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of ribB gene expression, which is essential for riboflavin biosynthesis. By inhibiting this pathway, Ribocil-C effectively disrupts bacterial growth and metabolism .
Comparación Con Compuestos Similares
Ribocil-A: Another enantiomer of Ribocil with similar inhibitory activity.
Ribocil-B: A structurally related compound with distinct binding properties.
Roseoflavin: A natural riboflavin analog that also targets riboswitches.
Uniqueness: Ribocil-C is unique due to its high selectivity and potency as a synthetic mimic of flavin mononucleotide. Unlike natural analogs, Ribocil-C offers greater stability and efficacy in inhibiting riboswitch-mediated gene expression .
Propiedades
Fórmula molecular |
C21H21N7OS |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29) |
Clave InChI |
UVDVCDUBJWYRJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800076.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800097.png)

![methyl N-[2-[(S)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B10800104.png)

![(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B10800106.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10800125.png)
![8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B10800128.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800135.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B10800141.png)
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride](/img/structure/B10800145.png)
![[(2R,3R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800161.png)

